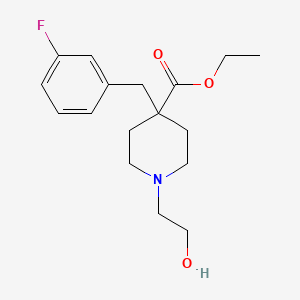![molecular formula C19H19N3O3 B6021872 N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide](/img/structure/B6021872.png)
N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a phenyl group substituted with an oxolan-2-ylmethoxy moiety, which is linked to an indazole core through a carboxamide group.
Preparation Methods
The synthesis of N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxolan-2-ylmethoxy phenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with oxirane in the presence of a base to form 4-(oxolan-2-ylmethoxy)benzaldehyde.
Synthesis of the indazole core: The indazole core can be synthesized through the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Coupling of the intermediates: The final step involves the coupling of the 4-(oxolan-2-ylmethoxy)benzaldehyde intermediate with the indazole core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired carboxamide linkage.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide can be compared with other indazole derivatives, such as:
N-[4-(aminomethyl)phenyl]-1H-indazole-3-carboxamide: This compound has a similar indazole core but features an aminomethyl group instead of the oxolan-2-ylmethoxy moiety.
N-[4-(oxolan-2-ylmethoxy)phenyl]-2-(4-phenylphenoxy)propanamide: This compound has a similar phenyl group substituted with an oxolan-2-ylmethoxy moiety but features a different carboxamide linkage.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of similar compounds.
Properties
IUPAC Name |
N-[4-(oxolan-2-ylmethoxy)phenyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(18-16-5-1-2-6-17(16)21-22-18)20-13-7-9-14(10-8-13)25-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBHAXZUOWUYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6021789.png)

![2-(methoxymethyl)-1-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6021796.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B6021802.png)
![2-(2-amino-6-methyl-4-pyrimidinyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6021808.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B6021822.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B6021827.png)
![2-(1-cyclohexyl-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6021831.png)
![2-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6021832.png)
![N-[5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B6021848.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-[4-(methylthio)phenyl]acetamide](/img/structure/B6021851.png)
![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021864.png)
![N-[[1-(5-chloropyridin-2-yl)pyrrol-2-yl]methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B6021878.png)
![N~1~-(4-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021883.png)
